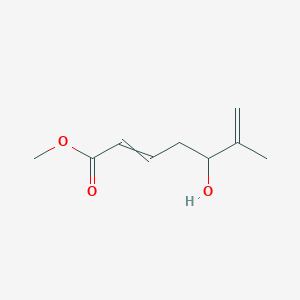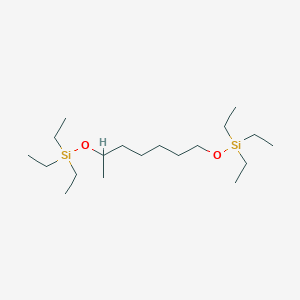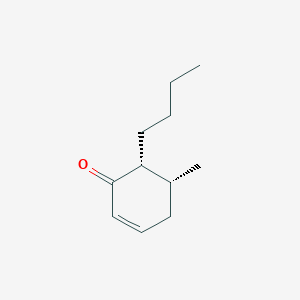![molecular formula C25H19NO3 B14397928 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide CAS No. 87503-50-2](/img/structure/B14397928.png)
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide: is an organic compound that belongs to the class of naphthoyl derivatives. This compound is characterized by the presence of a naphthoyl group attached to an oxy group, which is further connected to a benzamide structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide typically involves the reaction of 1-naphthoyl chloride with 4-methyl-N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Naphthoylindoles: These compounds share the naphthoyl group but have an indole structure instead of a benzamide structure.
Naphthoylpyrroles: Similar to naphthoylindoles, these compounds have a pyrrole ring attached to the naphthoyl group.
Uniqueness: N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is unique due to its specific combination of a naphthoyl group with a benzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
87503-50-2 |
|---|---|
Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(N-(4-methylbenzoyl)anilino) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)24(27)26(21-10-3-2-4-11-21)29-25(28)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
InChI Key |
MTLJIYXXSLDODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)



![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)



![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
